molecular formula C17H18N2O4S B6916873 N-(2,3-dihydroindol-1-ylsulfonyl)-3-methoxy-4-methylbenzamide

N-(2,3-dihydroindol-1-ylsulfonyl)-3-methoxy-4-methylbenzamide

Cat. No.: B6916873
M. Wt: 346.4 g/mol
InChI Key: XYOPTQWECCFIRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydroindol-1-ylsulfonyl)-3-methoxy-4-methylbenzamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural and synthetic chemistry due to their wide range of biological activities and applications in medicinal chemistry

Properties

IUPAC Name

N-(2,3-dihydroindol-1-ylsulfonyl)-3-methoxy-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-12-7-8-14(11-16(12)23-2)17(20)18-24(21,22)19-10-9-13-5-3-4-6-15(13)19/h3-8,11H,9-10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYOPTQWECCFIRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NS(=O)(=O)N2CCC3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydroindol-1-ylsulfonyl)-3-methoxy-4-methylbenzamide typically involves a multi-step process. One common method includes the Fischer indolisation followed by N-alkylation. The Fischer indolisation involves the reaction of aryl hydrazines with ketones under acidic conditions to form indoles. This is followed by N-alkylation using alkyl halides in the presence of a base such as sodium hydride in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The use of microwave irradiation can also be employed to reduce reaction times significantly .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydroindol-1-ylsulfonyl)-3-methoxy-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using boron hydrides such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

N-(2,3-dihydroindol-1-ylsulfonyl)-3-methoxy-4-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,3-dihydroindol-1-ylsulfonyl)-3-methoxy-4-methylbenzamide involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-dihydroindol-1-ylsulfonyl)-3-methoxy-4-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its sulfonyl group and methoxy substitution make it a versatile intermediate in synthetic chemistry and a promising candidate for various applications in medicinal chemistry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.